2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride

Solubility Salt Form Assay Compatibility

The dihydrochloride salt overcomes the sub-0.01 mg/mL aqueous solubility of the free base, enabling direct use in biochemical and cell-based assays without organic co-solvents. This eliminates DMSO-related artifacts in high-concentration screens such as SPR, ITC, and fragment-based screening. Key advantages: • Aqueous solubility ≥200 mg/mL for assay-ready preparation • Free carboxylic acid avoids ester hydrolysis step, accelerating SAR timelines • Long-term stability: 12 months at -80°C under inert atmosphere for compound library integration

Molecular Formula C16H24Cl2N2O2
Molecular Weight 347.3 g/mol
CAS No. 2098123-10-3
Cat. No. B1492334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride
CAS2098123-10-3
Molecular FormulaC16H24Cl2N2O2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C16H22N2O2.2ClH/c19-15(20)14-11-18(10-13-4-2-1-3-5-13)12-16(14)6-8-17-9-7-16;;/h1-5,14,17H,6-12H2,(H,19,20);2*1H
InChIKeyKTEHUUAWKQQCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride (CAS 2098123-10-3): Compound Identity and Procurement Baseline


2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride (CAS 2098123-10-3) is a synthetic spirocyclic building block belonging to the 2,8-diazaspiro[4.5]decane class. It features a benzyl substituent at the 2-position, a carboxylic acid at the 4-position, and is supplied as a dihydrochloride salt with molecular formula C₁₆H₂₄Cl₂N₂O₂ and molecular weight 347.3 g/mol . The compound is commercially available at a typical purity of ≥95% and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry exploration, with preliminary reports noting potential antimicrobial and anticancer properties in structurally related analogs .

Why Generic Substitution Fails for 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride (CAS 2098123-10-3)


The 2,8-diazaspiro[4.5]decane scaffold is deployed across diverse therapeutic programs—including GPIIb-IIIa antagonists, soluble epoxide hydrolase inhibitors, and chitin synthase inhibitors—where even minor changes in N-substitution, salt form, or stereochemistry profoundly alter target potency, pharmacokinetic half-life, and selectivity [1]. The dihydrochloride salt of 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid provides a specific combination of aqueous solubility and handling characteristics that its free base (CAS 1173146-85-4), ethyl ester analog (CAS 1259040-08-8), and Boc-protected derivative (CAS 1221278-69-8) cannot match, making indiscriminate interchange among these variants a source of irreproducible assay results and procurement waste .

Quantitative Differentiation Evidence for 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride (CAS 2098123-10-3)


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base for Biological Assay Compatibility

The dihydrochloride salt form delivers aqueous solubility ≥200 mg/mL in water, corresponding to ≥2594.71 mM under standard conditions . By contrast, the free base 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS 1173146-85-4) exhibits an intrinsic solubility of −10.76 logS (substantially below 0.01 mg/mL) at pH 7.4, and remains non-ionized across pH 4–9 [1]. This represents an approximately four-orders-of-magnitude solubility differential directly attributable to salt formation strategy.

Solubility Salt Form Assay Compatibility Dihydrochloride

Salt Form Purity and Batch-to-Batch Consistency vs. Ethyl Ester and Boc-Protected Analogs

The dihydrochloride salt is consistently supplied at a minimum purity of 95% across multiple vendors including CymitQuimica and BenchChem, with confirmation by standard analytical methods . The closely related ethyl ester dihydrochloride analog (CAS 2098129-82-7, ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride) is also offered at 95% purity but with molecular weight 338.88 g/mol and different reactivity profile owing to the ester functionality . The Boc-protected derivative (CAS 1221278-69-8, 2-benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid) carries a molecular weight of 374.48 g/mol and requires additional deprotection steps before downstream use .

Purity Batch Consistency Salt Form Procurement

Storage Stability Profile of the Dihydrochloride Salt Under Inert Atmosphere Conditions

The dihydrochloride salt demonstrates defined long-term storage stability: under inert atmosphere at −20°C the compound is stable for 3–6 months, while storage at −80°C extends stability to 12 months . When dissolved in water, the compound maintains solubility ≥200 mg/mL. This defined stability window is essential for laboratories planning multi-month screening campaigns. Comparable data for the free base indicate long-term storage at −20°C without detailed stability duration data, and the ethyl ester analog requires similar refrigerated storage conditions without published degradation timeframes .

Stability Storage Long-term Storage Reproducibility

Scaffold Pharmacokinetic Differentiation: 2,8-Diazaspiro[4.5]decane Core vs. Triazaspiro[4.5]decane Core in PLD Inhibitor Programs

A direct head-to-head scaffold comparison published by Waterson et al. (2018) demonstrates that the 2,8-diazaspiro[4.5]decanone core—the ketone analog of the target compound scaffold—provides dramatically improved pharmacokinetic properties over the triazaspiro[4.5]decanone core. The 2,8-diaza scaffold increased rat and human plasma free fraction from <0.03 to <0.13, reduced predicted hepatic clearance from >65 mL/min/kg to approximately 43 mL/min/kg, and extended in vivo half-life from <0.15 h to >3 h [1]. While this comparison involves the ketone-containing analogs rather than the exact target compound, the 2,8-diazaspiro[4.5]decane core architecture (shared by the target compound) is the structural determinant responsible for these PK improvements, establishing class-level superiority over triazaspiro alternatives.

Pharmacokinetics Half-life Free Fraction PLD Inhibition

Optimal Application Scenarios for 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride (CAS 2098123-10-3)


High-Concentration Biological Screening Where Aqueous Solubility Is Rate-Limiting

The dihydrochloride salt's aqueous solubility of ≥200 mg/mL (≥2594.71 mM) makes this compound directly suitable for high-concentration dose-response screening in biochemical and cell-based assays without the addition of DMSO or other organic co-solvents. Researchers performing solubility-limited assays—such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or high-concentration fragment-based screening—should select this salt form over the free base, which exhibits sub-0.01 mg/mL solubility across pH 4–9 [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Ready-to-Use Carboxylic Acid Building Blocks

For medicinal chemistry programs utilizing the 2,8-diazaspiro[4.5]decane scaffold—including GPIIb-IIIa antagonist development [2], soluble epoxide hydrolase inhibitor optimization [3], or chitin synthase inhibitor design [4]—the target compound's free carboxylic acid functionality eliminates the ester hydrolysis step required with the ethyl ester analog (CAS 2098129-82-7). This reduces synthetic step count and avoids potential racemization or side reactions, accelerating SAR exploration timelines.

Long-Term Compound Management and Library Storage Programs

With documented stability of 3–6 months at −20°C and 12 months at −80°C under inert atmosphere, the dihydrochloride salt is appropriate for inclusion in centralized compound libraries or fragment collections where extended storage without degradation is critical for screening reproducibility . Procurement teams managing compound archives can reference these stability data for inventory planning and re-order scheduling.

Pharmacokinetic Optimization Programs Leveraging 2,8-Diazaspiro[4.5]decane Scaffold Advantages

For programs targeting targets such as phospholipase D (PLD) isoforms, where the 2,8-diazaspiro[4.5]decane scaffold has demonstrated >20× half-life extension and >4× free fraction improvement over triazaspiro alternatives [5], the target compound serves as a key synthetic intermediate for constructing analogs that retain these PK advantages. Researchers should prioritize this scaffold when projected human clearance or plasma protein binding are key candidate selection criteria.

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